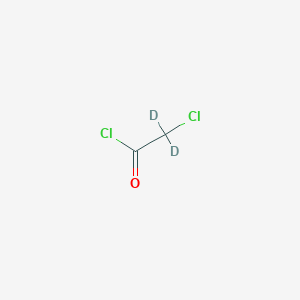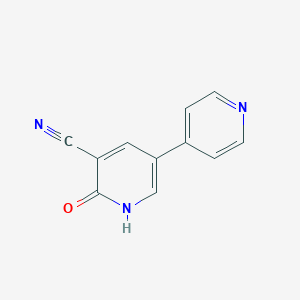
2-氧代-5-吡啶-4-基-1H-吡啶-3-碳腈
描述
The compound “2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile” belongs to the class of organic compounds known as nitriles . Nitriles are compounds containing a cyano functional group (-C≡N), with the nitrogen atom attached to a carbon atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile” would depend on its specific structure. Nitriles are typically polar due to the presence of the cyano group, and they often have higher boiling points than similar hydrocarbons .科学研究应用
合成新的三环杂环化合物:衍生物2-氧代-2,5,6,7-四氢-1H-环戊[b]吡啶-3-碳腈由于其合成新三环杂环化合物的潜力,在医药和营养保健品中具有潜在应用 (Mazina 等,2005).
抗菌和抗肿瘤活性:由相关化合物合成的吡啶类化合物表现出有希望的抗菌和抗肿瘤活性 (Elewa 等,2021).
光学和二极管性能:吡啶类衍生物,特别是 C1 和 C2,表现出有希望的光学和二极管性能,具有作为光传感器的潜力 (Zedan 等,2020).
晶体结构分析:类似衍生物的晶体结构,例如2-氨基-7,7-二甲基-5-氧代-4-(吡啶-4-基)-5,6,7,8-四氢-4H-色满-3-碳腈半水合物,已经确定,提供了对其结构性质的见解 (Sharma 等,2015).
合成新化合物:使用类似的吡啶类衍生物合成了新化合物,在各种应用中显示出潜力 (Khalifa 等,2017).
光伏应用:吡唑并[4,3-b]吡啶类衍生物在光伏应用中显示出潜力 (El-Menyawy 等,2019).
分子相互作用和晶体结构:对草酸和吡啶-4-碳腈相互作用的研究提供了对其晶体结构和分子相互作用的见解 (郑,2012).
合成和 X 射线分析:吡啶类衍生物的合成和 X 射线光谱分析已经进行,揭示了它们的分子结构 (Cetina 等,2010).
缓蚀:吡唑并吡啶类衍生物,包括芳基吡唑并吡啶类,已被证明是盐酸体系中铜上的有效缓蚀剂 (Sudheer & Quraishi,2015).
在 COVID-19 治疗中的潜力:与吡啶化合物相关的氮杂芴衍生物显示出作为 SARS CoV-2 RdRp 抑制剂的潜力,表明它们在 COVID-19 治疗中的用途 (Venkateshan 等,2020).
光电器件应用:源自吡啶-碳腈的某些异质结表现出增强的光电流和光敏性,表明它们在光电器件中的应用 (Roushdy 等,2019).
属性
IUPAC Name |
2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-6-9-5-10(7-14-11(9)15)8-1-3-13-4-2-8/h1-5,7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQOYYYZFNJQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=O)C(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159918 | |
| Record name | 6-Oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |
CAS RN |
136772-39-9, 62749-26-2 | |
| Record name | 6-Oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136772399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Oxo-1,6-dihydro-(3,4'-bipyridine)-5-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062749262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-OXO-1,6-DIHYDRO-(3,4'-BIPYRIDINE)-5-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V1XHG6QRM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

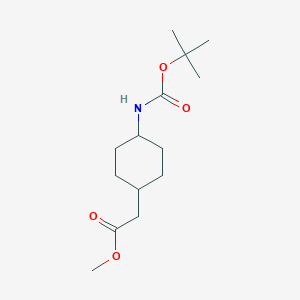
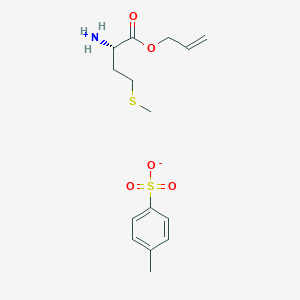
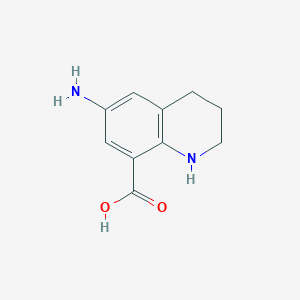
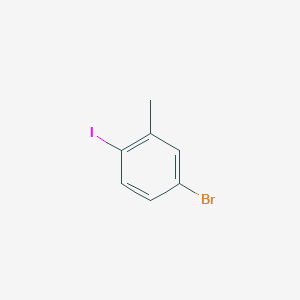
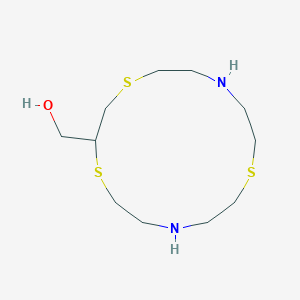
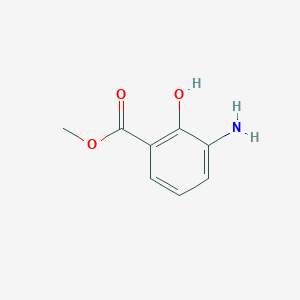
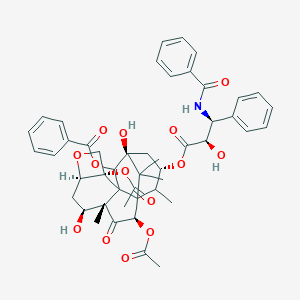
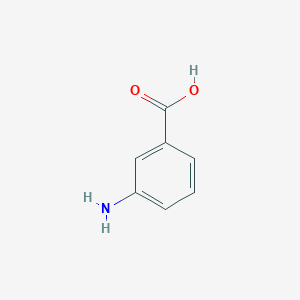
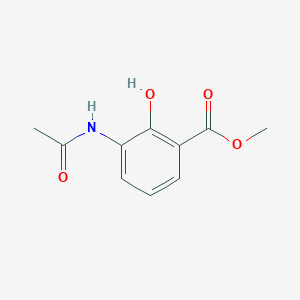
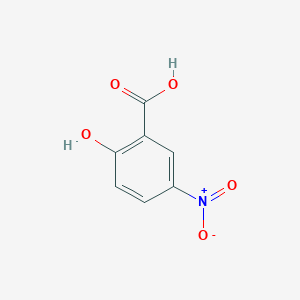
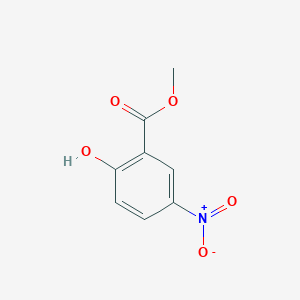
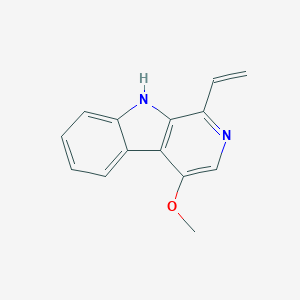
![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)
